Cyclohexanamine, N,N-dichloro-
Description
Properties
CAS No. |
26307-01-7 |
|---|---|
Molecular Formula |
C6H11Cl2N |
Molecular Weight |
168.06 g/mol |
IUPAC Name |
N,N-dichlorocyclohexanamine |
InChI |
InChI=1S/C6H11Cl2N/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
CFLUYJQBWLZVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N,N-dichloro- can be synthesized through the chlorination of cyclohexanamine. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective chlorination of the amine group.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanamine, N,N-dichloro- involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Radical Chemistry
Chlorinated amines like N,N-dichlorocyclohexylamine may participate in radical-mediated reactions. For example:
-
Homolytic N–Cl cleavage : Structurally similar compounds (e.g., N,N-dichlorobenzenesulfonamide) undergo homolytic cleavage to generate nitrogen-centered radicals (NCRs) . These radicals can add to alkenes, enabling cyclization or functionalization (e.g., imidation or halogenation) .
-
Potential applications : Such radicals could theoretically facilitate cycloadditions or cross-coupling under suitable conditions (e.g., initiation with triethylborane or light) .
Substitution and Hydrolysis
Chloroamines often undergo nucleophilic substitution or hydrolysis. While not explicitly detailed for this compound, analogous systems like N,N-dichlorocyclohexylamine might react with:
-
Nucleophiles (e.g., water, alcohols): Substitute Cl atoms to form hydroxyl or ether derivatives.
-
Base : Potential elimination to form imines or other nitrogen-containing heterocycles.
Preparation of Derivatives
A patent describes the synthesis of N-cyclohexyl-2-aminoethanesulfonic acid using cyclohexylamine, 1,2-dichloroethane, and sodium sulfite under reflux conditions . While this involves cyclohexylamine (not the dichloro derivative), the reaction highlights:
-
Conditions : Solvent (water/ethanol), catalyst (Cu powder), reflux at 0.8–1.2 hours.
-
Product : High-purity (>99%) aminoethanesulfonic acid via one-pot synthesis.
Nucleating Agents
N,N′-dicyclohexyldicarboxamides (structurally distinct but related) are used as nucleating agents in isotactic polypropylene (iPP) . Though not directly applicable, this suggests cyclohexylamine derivatives can influence polymer crystallization, hinting at potential applications for dichloro derivatives.
Physical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁Cl₂N | |
| Molecular Weight | 168.06 g/mol | |
| SMILES | C1CCC(CC1)N(Cl)Cl | |
| CAS Registry Number | 26307-01-7 |
Mechanistic Considerations
-
Radical Stability : NCRs generated from dichloroamines may exhibit selectivity for π-systems over hydrogen abstraction .
-
Thermal Stability : Analogous chlorinated amines (e.g., N,N-dichlorobenzenesulfonamide) require controlled heating to avoid decomposition .
Limitations and Gaps
The provided sources lack direct experimental data on N,N-dichlorocyclohexylamine’s reactions. Inferences are drawn from structurally similar compounds (e.g., dichlorobenzenesulfonamide) , but specific reactivity data (e.g., reaction rates, yields, or intermediates) remain unreported.
Scientific Research Applications
Cyclohexanamine, N,N-dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, N,N-dichloro- involves its interaction with various molecular targets. The chlorine atoms on the nitrogen can participate in electrophilic interactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Cyclohexanamine: The base compound lacks substituents on the amine group, enabling strong hydrogen bonding and reactivity. Its nematicidal activity is attributed to interactions with nematode cellular membranes . However, this may also reduce stability compared to non-halogenated analogs. Dicyclohexylamine: Bulky cyclohexyl groups hinder reactivity but improve lipid solubility, making it effective as a corrosion inhibitor in industrial settings . 4,4'-Methylenebis(cyclohexanamine): The bridged structure introduces steric complexity, influencing its use in polymer production and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
